

Electronic and steric effects of 1,3,5-Trimethyl-2-phenoxy-benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3,5-Trimethyl-2-phenoxy-benzene**
Cat. No.: **B3054614**

[Get Quote](#)

An In-Depth Technical Guide to the Electronic and Steric Effects of **1,3,5-Trimethyl-2-phenoxy-benzene**: A Predictive Analysis for Drug Discovery and Synthesis

Abstract

1,3,5-Trimethyl-2-phenoxy-benzene, a derivative of mesitylene, presents a unique molecular architecture where potent electronic activation is juxtaposed with severe steric congestion. This guide provides a comprehensive analysis of the electronic and steric effects governing its conformation, reactivity, and spectroscopic signatures. By dissecting the contributions of the electron-donating methyl groups and the dual-natured phenoxy substituent, we predict the molecule's behavior in chemical reactions, particularly electrophilic aromatic substitution. This document serves as a predictive framework for researchers, scientists, and drug development professionals, offering insights into the rational design of experiments and the potential utility of this sterically hindered scaffold in medicinal chemistry and materials science.

Molecular Architecture and Conformational Analysis

The structure of **1,3,5-trimethyl-2-phenoxy-benzene** is characterized by a central 1,3,5-trimethylbenzene (mesitylene) ring bearing a phenoxy group at the C2 position. This substitution pattern places the bulky phenoxy group directly between two ortho-methyl groups, creating a sterically demanding environment that dictates the molecule's preferred conformation.

The primary conformational flexibility arises from the rotation around the C(mesitylene)-O and O-C(phenyl) bonds. Due to significant steric repulsion between the ortho-methyl groups and the ortho-hydrogens of the phenoxy ring, free rotation is highly restricted. The molecule is expected to adopt a conformation that minimizes these van der Waals interactions, resulting in a twisted, non-planar arrangement of the two aromatic rings. This "geared" conformation is a known phenomenon in sterically crowded diaryl ethers and related systems, significantly influencing the molecule's overall shape and accessibility of its reactive centers.[\[1\]](#)

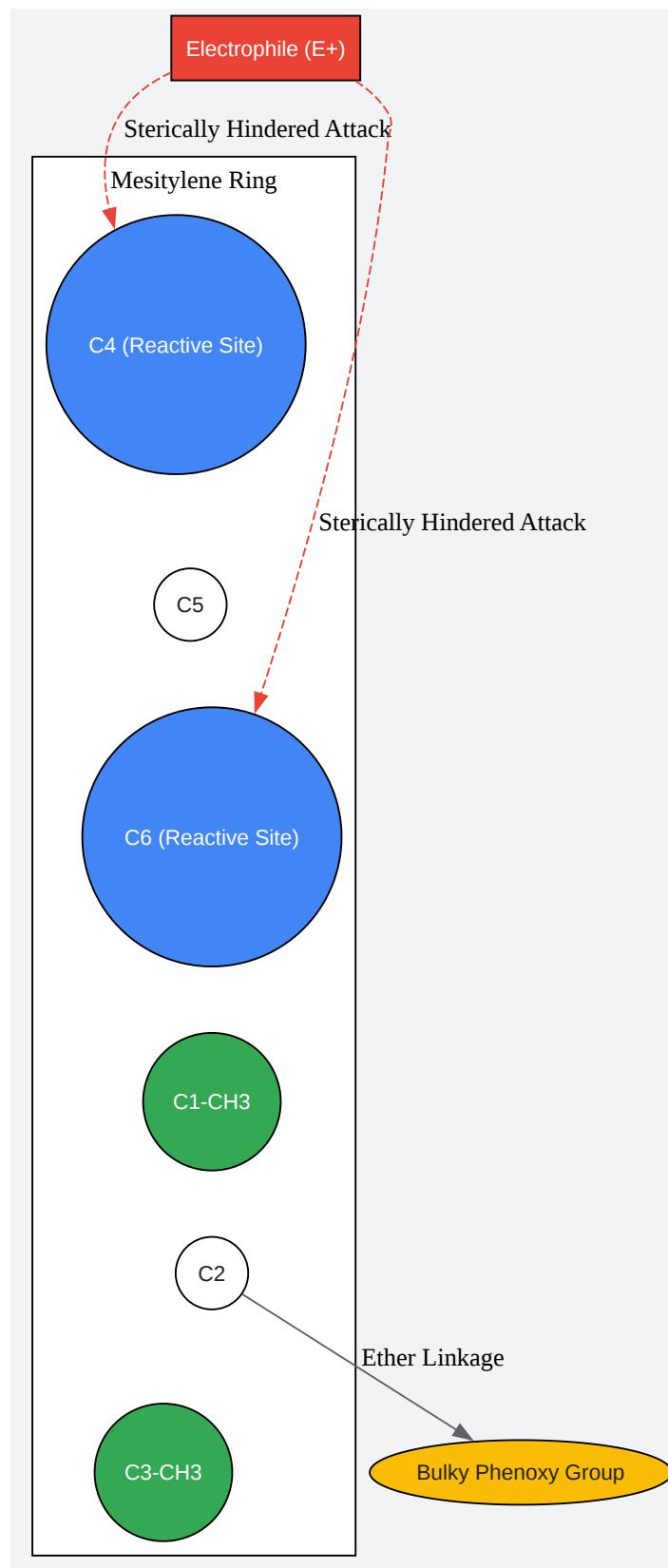
Caption: Predicted lowest-energy conformation of **1,3,5-trimethyl-2-phenoxy-benzene**.

Analysis of Electronic Effects

The electronic nature of the central mesitylene ring is profoundly influenced by its four substituents.

Understanding these effects is critical to predicting the molecule's reactivity and spectroscopic properties.

- Methyl Groups (C1, C3, C5): The three methyl groups are classic activating substituents. They donate electron density to the aromatic ring through two primary mechanisms:
 - Inductive Effect (+I): Alkyl groups are less electronegative than sp^2 -hybridized carbon atoms, leading to a net push of electron density into the ring.
 - Hyperconjugation: The overlap of the C-H σ -bonds of the methyl groups with the π -system of the ring further increases electron density, particularly at the ortho and para positions.
- Phenoxy Group (C2): The phenoxy group exhibits a dual electronic nature:
 - Resonance Effect (+R): The oxygen atom's lone pairs can delocalize into the aromatic π -system. This is a powerful electron-donating effect that significantly increases electron density on the ring, especially at the ortho (C3, which is blocked) and para (C5) positions relative to the ether linkage.
 - Inductive Effect (-I): Oxygen is a highly electronegative atom, which pulls electron density away from the attached carbon (C2) through the σ -bond.


Overall Effect: In aryl ethers, the resonance effect (+R) of the oxygen typically outweighs its inductive effect (-I).^[2] Therefore, the phenoxy group acts as a net electron-donating, activating group. When combined with the three activating methyl groups, the central benzene ring of **1,3,5-trimethyl-2-phenoxy-benzene** becomes exceptionally electron-rich and highly activated towards electrophilic attack. The positions most activated by this concerted electronic donation are C4 and C6.

Analysis of Steric Effects

While the electronics strongly activate the ring, the steric environment imposes significant constraints on reactivity. This interplay is the defining characteristic of the molecule.

- Steric Shielding: The bulky phenoxy group, locked in a twisted conformation by the flanking C1 and C3 methyl groups, creates a significant steric shield. This shield covers one face of the mesitylene ring and, most importantly, severely hinders access to the ether oxygen and the adjacent C4 and C6 positions.
- Reactivity Modulation: Any incoming reagent (e.g., an electrophile) must approach the C4 or C6 positions from the less hindered face of the molecule, navigating past the spatial volume occupied by the phenoxy

ring. This steric hindrance raises the activation energy for reactions at these positions compared to a less congested analog like 1,3,5-trimethylbenzene.^[3] The challenge of accessing these electronically favorable sites is a key consideration in designing reactions involving this substrate.^{[4][5]}

[Click to download full resolution via product page](#)

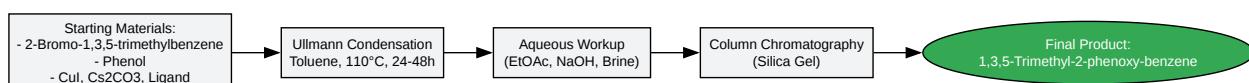
Caption: Steric shielding of reactive sites by the bulky phenoxy group.

Predicted Reactivity and Synthetic Utility

The chemistry of **1,3,5-trimethyl-2-phenoxy-benzene** is a classic case of kinetic versus thermodynamic control, governed by the balance of electronic and steric factors.

- Electrophilic Aromatic Substitution (EAS):
 - Regioselectivity: The C4 and C6 positions are electronically primed for EAS due to the combined activating effects of the substituents.
 - Reactivity: Despite the high electronic activation, the reaction rate is expected to be significantly slower than that of less hindered analogs due to the steric hindrance imposed by the phenoxy group. Reactions will likely require more forcing conditions (higher temperatures, stronger Lewis acids) to overcome the steric barrier.
- Potential Applications:
 - Drug Development: The rigid, lipophilic, and sterically defined scaffold could be valuable in drug design. It can be used to position other functional groups in a precise three-dimensional arrangement, potentially improving binding affinity and selectivity for a biological target.
 - Ligand Design: The hindered nature of the ether oxygen makes it a poor Lewis base, suggesting the molecule could serve as a non-coordinating, bulky component in ligand design for catalysis.

Experimental Protocols


A. Synthesis via Ullmann Condensation

Given the steric hindrance, a classic Williamson ether synthesis may be low-yielding. A more robust approach is a copper-catalyzed Ullmann condensation, which is well-suited for forming diaryl ethers, even with hindered substrates.

Protocol:

- Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-1,3,5-trimethylbenzene (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (2.0 eq).
- Solvent Addition: Add anhydrous toluene via syringe to create a 0.5 M solution with respect to the aryl bromide.
- Reaction Execution: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

- Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
- Purification: Wash the filtrate sequentially with 1 M NaOH (aq) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Final Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **1,3,5-trimethyl-2-phenoxy-benzene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target molecule.

B. Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher spectrometer.[\[6\]](#)
 - Predicted Signals: Expect a singlet for the C4/C6 protons, a singlet for the C5-methyl protons, a singlet for the C1/C3-methyl protons, and multiplets for the phenoxy ring protons.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum.[\[6\]](#)
 - Predicted Signals: Expect distinct signals for each unique carbon atom, with quaternaries showing lower intensity.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Sample Preparation: Prepare a thin film of the compound on a KBr plate or acquire a spectrum using an ATR accessory.
- Acquisition: Scan from 4000 to 600 cm^{-1} .[\[6\]](#)

- Predicted Key Bands: Look for C-H stretching (aromatic and aliphatic) \sim 3100-2850 cm^{-1} , aromatic C=C stretching \sim 1600-1450 cm^{-1} , and a strong C-O-C asymmetric stretching band for the aryl ether linkage \sim 1250-1200 cm^{-1} .

Data Summary: Predicted Properties

Property	Predicted Value / Characteristic	Source / Justification
Molecular Formula	$\text{C}_{15}\text{H}_{16}\text{O}$	[7]
Molecular Weight	212.29 g/mol	[7]
^1H NMR (CDCl_3 , δ)	\sim 6.9-7.4 ppm (m, 5H, phenoxy-H), \sim 6.8 ppm (s, 2H, H4/H6), \sim 2.3 ppm (s, 3H, C5-CH ₃), \sim 2.1 ppm (s, 6H, C1/C3-CH ₃)	Based on analogous structures [8]
^{13}C NMR (CDCl_3 , δ)	\sim 155-158 ppm (C-O), \sim 115-140 ppm (aromatic C), \sim 15-22 ppm (methyl C)	Based on analogous structures
FT-IR (cm^{-1})	\sim 3050 (Ar C-H), \sim 2950 (Alkyl C-H), \sim 1600, 1500 (C=C), \sim 1240 (Asym. C-O-C)	Standard functional group regions [9]
Appearance	Likely a white to off-white solid or a colorless oil	General property of similar compounds

Conclusion

1,3,5-Trimethyl-2-phenoxy-benzene is a molecule defined by a duality of effects. Its electron-rich aromatic core is highly activated, suggesting a propensity for chemical modification. However, this electronic reactivity is heavily moderated by a sterically crowded environment created by the ortho-methyl and phenoxy groups. This guide provides a predictive framework, grounded in fundamental principles and data from analogous systems, to understand and harness these competing influences. For researchers in synthesis and drug discovery, this molecule represents not just a synthetic challenge but also a potentially valuable scaffold whose rigid and well-defined three-dimensional structure can be exploited for the rational design of new chemical entities.

References

- Lindstedt, E., Stridfeldt, E., & Olofsson, B. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. *Organic Letters*, 18, 4234-4237. Available at: <https://pubs.acs.org/doi/10.1021/acs.orglett.6b01975>
- Abdollahi, S. (2013). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. *International Journal of Organic Chemistry*, 3, 1-5. Available at: <https://www.scirp.org/journal/IJOC>.

- ResearchGate. (n.d.). Synthesis of 1,3,5-trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl) benzene. Available at: https://www.researchgate.net/publication/279532824_Synthesis_of_135-trimethyl-246-tris_35-di-tert-butyl-4-hydroxybenzyl_benzene
- Organic Letters. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Available at: <https://pubs.acs.org/doi/10.1021/acs.orglett.6b01975>
- Supplementary Information File. (n.d.). General experimental details. Available at: <https://www.mdpi.com/1422-0067/22/19/10237/s1>
- SpectraBase. (n.d.). Benzene, 1,3,5-trimethyl-2-(phenylmethoxy)-. Available at: <https://spectrabase.com/spectrum/lkr8vXkOC5H>
- Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho'-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. *The Journal of Organic Chemistry*, 78, 445-454. Available at: <https://pubs.acs.org/doi/10.1021/jo3023268>
- Gong, B., et al. (2012). and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets. *Beilstein Journal of Organic Chemistry*, 8, 38-46. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3262071/>
- ResearchGate. (2003). Synthesis and Properties of 1,3,5Tris(phenoxyethyl)-2,4,6-triethylbenzenes as NH4+ Ionophores. Available at: https://www.researchgate.net/publication/228741366_Synthesis_and_Properties_of_135Trisphenoxyethyl-246-triethylbenzenes_as_NH_4_Ionophores
- Royal Society of Chemistry. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Available at: <https://www.rsc.org>
- SpectraBase. (n.d.). Benzene, 1,3,5-trimethyl-2-(phenylmethoxy)-. Available at: <https://spectrabase.com/spectrum/HEeJYGI5etj>
- ResearchGate. (n.d.). 2,4,6-Trimethyl-1,3,5-tris(phenoxyethyl)benzene. Available at: https://www.researchgate.net/publication/244462193_246-Trimethyl-135-trisphenoxyethylbenzene
- Google Patents. (n.d.). CN1537837B - Method for preparing 1,3,5-trimethylbenzene. Available at: <https://patents.google.com/patent/CN1537837B>
- PubChem. (n.d.). 1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene. Available at: <https://pubchem.ncbi.nlm.nih.gov/compound/12660448>
- Science and Technology Publishing. (2019). Synthesis, FT-IR and NMR characterization of new 1,3-bis(3-(2- hydroxyphenylaminomethyl)phenoxyethyl)-. Available at: <https://scitechpub.org/journals/index.php/jasc/article/view/210>
- Tovar, F., et al. (2006). Synthesis of Sterically Hindered Ortho-Substituted Tetraphenylethenes. Electronic Effects in the McMurry Olefination Reaction. *Organic Letters*, 8(7), 1491-4. Available at: <https://pubmed.ncbi.nlm.nih.gov/16562924/>
- Chemical Technology Co.,LTD. (n.d.). **1,3,5-trimethyl-2-phenoxy-benzene**. Available at: <http://www.aoenchem.com/cas/61343-87-1.html>
- ChemicalBook. (n.d.). 1,3,5-Trimethoxybenzene synthesis. Available at: <https://www.chemicalbook.com>
- ResearchGate. (n.d.). The Conformational Analysis of 14-Membered Macrocyclic Ethers. Available at: https://www.researchgate.net/publication/257850064_The_Conformational_Analysis_of_14-Membered_Macrocyclic_Ethers

- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Available at: <https://byjus.com/ncert-solutions-class-12-chemistry-chapter-11-alcohols-phenols-and-ethers/>
- ResearchGate. (n.d.). Extract from the 1,3,5-trimethylbenzene photo-oxidation mechanism. Available at: <https://www.researchgate.net>.
- PubChem. (n.d.). Allyl 2,6-dimethylphenyl ether. Available at: <https://pubchem.ncbi.nlm.nih.gov/compound/641277>
- The Journal of Physical Chemistry A. (2021). Theoretical Study of the Phenoxy Radical Recombination with the O(3P) Atom, Phenyl plus Molecular Oxygen Revisited. Available at: <https://pubs.acs.org/doi/10.1021/acs.jpca.1c01524>
- Quora. (2017). How many peaks are in the 1H NMR spectrum of 1, 3, 5-trimethylbenzene (mesitylene)? Available at: <https://www.quora.com/How-many-peaks-are-in-the-1H-NMR-spectrum-of-1-3-5-trimethylbenzene-mesitylene>
- ResearchGate. (n.d.). 1,3,5-Tris(2-isopropylphenoxyethyl)benzene. Available at: https://www.researchgate.net/publication/231140685_135-Tris2-isopropylphenoxyethylbenzene
- MDPI. (2023). Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. Available at: <https://www.mdpi.com/2073-4352/13/7/1167>
- Allen. (n.d.). The reaction(s) leading to the formation of 1, 3, 5 -trimethylbenzene is (are). Available at: <https://www.allen.ac.in/solution-details/the-reactions-leading-to-the-formation-of-1-3-5-trimethylbenzene-is-are-250395>
- MDPI. (n.d.). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Available at: <https://www.mdpi.com/1420-3049/23/10/2464>
- YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Available at: <https://www.youtube.com>.
- PubChem. (n.d.). 1,3,5-Trimethoxybenzene. Available at: <https://pubchem.ncbi.nlm.nih.gov/compound/69301>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of Ortho/Ortho'-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]

- 5. Synthesis of sterically hindered ortho-substituted tetraphenylethenes. Electronic effects in the McMurry olefination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. 1,3,5-TRIMETHYL-2-PHENOXY-BENZENE, CasNo.61343-87-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 8. quora.com [quora.com]
- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [Electronic and steric effects of 1,3,5-Trimethyl-2-phenoxy-benzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3054614#electronic-and-steric-effects-of-1-3-5-trimethyl-2-phenoxy-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com